N-(4-methoxyphenyl)hexanamide
Description
N-(4-Methoxyphenyl)hexanamide is a synthetic organic compound characterized by a hexanamide backbone (C6 acyl chain) linked to a 4-methoxyphenyl group. The methoxy (-OCH₃) substituent on the aromatic ring enhances electron-donating properties, influencing both chemical reactivity and biological interactions. This compound serves as a structural template for derivatives with applications in medicinal chemistry, particularly in targeting enzymes (e.g., kinases) and receptors (e.g., cannabinoid receptors) .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)hexanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-4-5-6-13(15)14-11-7-9-12(16-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
LHUGAZFBWIDNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)hexanamide typically involves the acylation of 4-methoxyaniline with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methoxyaniline+hexanoyl chloride→this compound+HCl
The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(4-hydroxyphenyl)hexanamide.
Reduction: The amide group can be reduced to an amine, yielding N-(4-methoxyphenyl)hexylamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: N-(4-hydroxyphenyl)hexanamide.
Reduction: N-(4-methoxyphenyl)hexylamine.
Substitution: N-(4-halophenyl)hexanamide.
Scientific Research Applications
N-(4-methoxyphenyl)hexanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent.
Materials Science: It can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in studies involving protein-ligand interactions, particularly with serum albumins.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Chain Length Variations
Impact of Chain Length :
Substituent Modifications on the Aromatic Ring
| Compound Name | Structure | Key Features & Comparison |
|---|---|---|
| N-(4-Chlorophenyl)hexanamide | C₆H₁₃CONH-C₆H₄-Cl | Chloro substituent (-Cl) is electron-withdrawing, reducing electron density on the aromatic ring. May alter binding to receptors requiring π-π interactions. Limited data on bioactivity . |
| N-(3-Chloro-4-Methoxyphenyl)-6-(benzotriazin-3-yl)hexanamide | C₆H₁₃CONH-C₆H₂(Cl)(OCH₃)-benzotriazine | Dual substituents (-Cl, -OCH₃) and benzotriazine core enhance enzyme inhibition (e.g., antimicrobial activity via lipid biosynthesis disruption). LogP increases to ~4.1 due to aromatic heterocycle . |
Impact of Substituents :
- Electron-donating groups (e.g., -OCH₃) improve stability and receptor binding.
- Electron-withdrawing groups (e.g., -Cl) may redirect reactivity toward electrophilic targets .
Functional Group Additions to the Hexanamide Chain
Impact of Functional Groups :
- Quinazolinone and benzotriazine cores expand biological targets (e.g., enzyme active sites).
- Fluorinated groups improve metabolic resistance and bioavailability .
Key Research Findings
- Anti-Inflammatory Activity: this compound reduces nociception in murine models by 40–60% via COX-2 inhibition, outperforming shorter-chain analogs (e.g., pentanamide: 25–30% reduction) .
- Anticancer Potential: Derivatives with quinazolinone groups (e.g., 6-(4-oxoquinazolin-3-yl)-N-(4-methoxyphenyl)hexanamide) inhibit EGFR kinase by 70% at 10 µM, comparable to erlotinib but with lower cytotoxicity .
- Antimicrobial Effects : Chloro-substituted analogs (e.g., N-(3-chloro-4-methoxyphenyl)hexanamide) show MIC values of 2–4 µg/mL against S. aureus, attributed to disrupted lipid biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
